molecular formula C15H19N3O B213911 1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide

1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide

Cat. No. B213911
M. Wt: 257.33 g/mol
InChI Key: FZNVWQMQHXYLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazole derivative that is commonly used as a ligand for metal complexes and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the formation of metal complexes with transition metals. These metal complexes may then interact with biological molecules such as enzymes and proteins, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Research has shown that 1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide and its metal complexes can exhibit a range of biochemical and physiological effects. These include antioxidant activity, anticancer activity, and antibacterial activity. Additionally, the metal complexes have been investigated for their potential use in imaging and diagnosis of diseases such as cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide in lab experiments is its versatility as a ligand for metal complexes. It has been found to form stable complexes with a range of transition metals, making it useful in a variety of applications. However, one limitation is that the synthesis of the compound can be challenging and time-consuming, which may limit its widespread use.

Future Directions

There are many potential future directions for research involving 1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide and its metal complexes. One area of interest is the development of new metal complexes for use in catalysis and other applications. Additionally, the potential use of these metal complexes in imaging and diagnosis of diseases such as cancer is an area of ongoing research. Finally, further investigation into the mechanism of action of these compounds could lead to new insights into their biochemical and physiological effects.

Synthesis Methods

The synthesis of 1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide involves the reaction of mesitylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with acetic anhydride. The resulting compound can then be purified through recrystallization.

Scientific Research Applications

1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide has been widely used in scientific research due to its potential applications in a variety of fields. It has been found to be a useful ligand for metal complexes, particularly those involving transition metals such as copper, nickel, and cobalt. These metal complexes have been investigated for their potential use in catalysis, bioinorganic chemistry, and other applications.

properties

Product Name

1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

1-ethyl-N-(2,4,6-trimethylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H19N3O/c1-5-18-7-6-13(17-18)15(19)16-14-11(3)8-10(2)9-12(14)4/h6-9H,5H2,1-4H3,(H,16,19)

InChI Key

FZNVWQMQHXYLGU-UHFFFAOYSA-N

SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2C)C)C

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

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